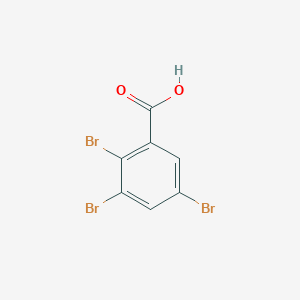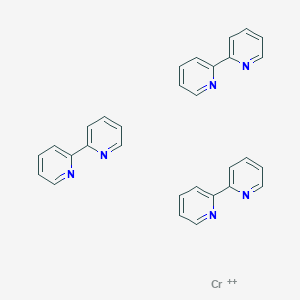
Tris(2,2'-bipyridyl)chromium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,2'-bipyridyl)chromium(II), commonly known as Cr(bpy)3, is a coordination complex of chromium with three bipyridine ligands. It has been extensively studied for its unique electronic and optical properties, as well as its potential applications in various fields of scientific research.
作用機序
The mechanism of action of Cr(bpy)3 is not fully understood, but it is believed to involve the transfer of electrons from the excited state of the complex to other molecules or surfaces. This can lead to various chemical reactions, such as the reduction of oxygen to water in the presence of light.
生化学的および生理学的効果
Cr(bpy)3 has been shown to have various biochemical and physiological effects, including antioxidant activity and anti-inflammatory properties. It has also been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using Cr(bpy)3 in lab experiments is its unique electronic and optical properties, which make it useful for a variety of applications. However, its synthesis can be challenging and time-consuming, and it may not be suitable for certain experiments due to its potential toxicity.
将来の方向性
There are many potential future directions for research on Cr(bpy)3, including its use in the development of new materials for energy storage and conversion, as well as its potential applications in medicine and biotechnology. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in various fields of scientific research.
合成法
Cr(bpy)3 can be synthesized through a variety of methods, including chemical reduction, electrochemical synthesis, and photochemical synthesis. One commonly used method involves the reduction of chromium(III) chloride with sodium borohydride in the presence of bipyridine ligands.
科学的研究の応用
Cr(bpy)3 has been widely studied for its potential applications in various fields of scientific research, including electrochemistry, photochemistry, and catalysis. It has been used as a sensitizer in dye-sensitized solar cells, as well as a catalyst in various organic transformations.
特性
CAS番号 |
17632-84-7 |
|---|---|
製品名 |
Tris(2,2'-bipyridyl)chromium(II) |
分子式 |
C30H24CrN6+2 |
分子量 |
520.5 g/mol |
IUPAC名 |
chromium(2+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.Cr/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |
InChIキー |
DKLDNRKSVNPCKM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |
その他のCAS番号 |
17632-84-7 |
同義語 |
Cr(bpy)3 tris(2,2'-bipyridyl)chromium(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



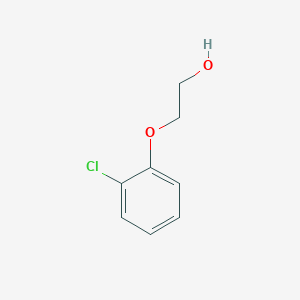
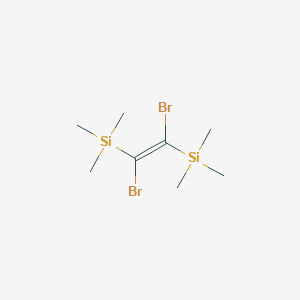
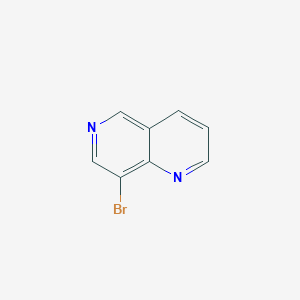
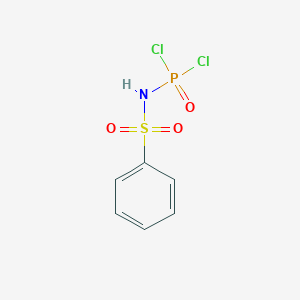
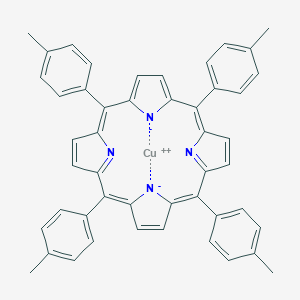
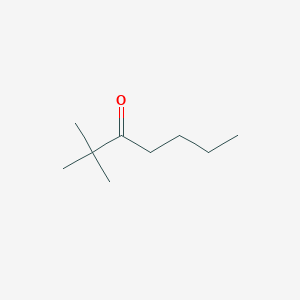
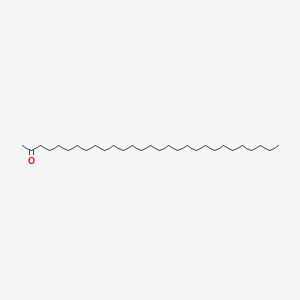
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
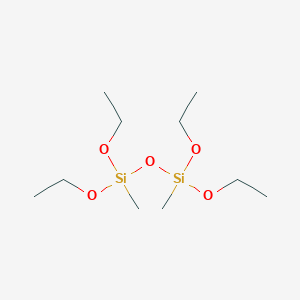
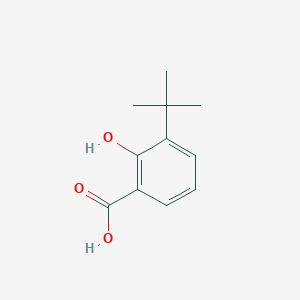
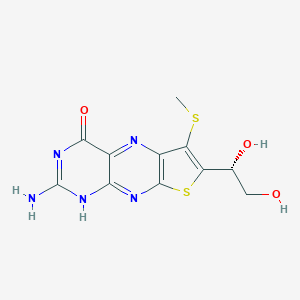
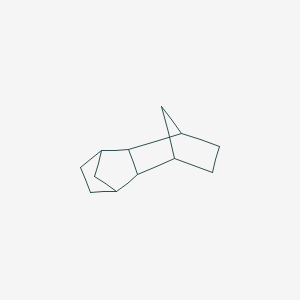
![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
